N'-(4-(Diethylamino)benzylidene)-2-(4-toluidino)acetohydrazide
CAS No.:
Cat. No.: VC20096233
Molecular Formula: C20H26N4O
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N4O |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(4-methylanilino)acetamide |
| Standard InChI | InChI=1S/C20H26N4O/c1-4-24(5-2)19-12-8-17(9-13-19)14-22-23-20(25)15-21-18-10-6-16(3)7-11-18/h6-14,21H,4-5,15H2,1-3H3,(H,23,25)/b22-14+ |
| Standard InChI Key | HQVZGOIYKVRAED-HYARGMPZSA-N |
| Isomeric SMILES | CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)C |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)C |
Introduction
N'-(4-(Diethylamino)benzylidene)-2-(4-toluidino)acetohydrazide is a synthetic organic compound primarily studied for its potential applications in medicinal chemistry. This hydrazide derivative belongs to a class of Schiff bases, which are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. Below, we explore its chemical structure, properties, synthesis, and potential applications.
Synthesis
The synthesis of N'-(4-(Diethylamino)benzylidene)-2-(4-toluidino)acetohydrazide typically follows a condensation reaction between hydrazides and aldehydes or ketones. The general steps include:
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Preparation of the Hydrazide Precursor:
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React acetohydrazide with 4-toluidine to produce the intermediate hydrazide.
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Condensation Reaction:
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Combine the hydrazide intermediate with 4-(diethylamino)benzaldehyde under reflux in ethanol or another suitable solvent.
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Add catalytic amounts of acid (e.g., acetic acid) to facilitate the reaction.
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Purification:
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The resulting product is purified using recrystallization or chromatography techniques.
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Antioxidant Activity
The presence of electron-donating groups like diethylamino enhances the compound's radical scavenging ability, making it a promising antioxidant candidate.
Anticancer Potential
Schiff bases, including this compound, have been evaluated for cytotoxic effects on cancer cell lines due to their ability to bind to DNA or proteins in cancer cells, disrupting normal cellular processes.
Applications in Medicinal Chemistry
The structural versatility of N'-(4-(Diethylamino)benzylidene)-2-(4-toluidino)acetohydrazide makes it an attractive scaffold for drug development:
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Antimicrobial Agents:
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Potential use in developing antibiotics targeting resistant bacterial strains.
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Antioxidants:
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Application in preventing oxidative stress-related diseases such as neurodegenerative disorders.
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Anticancer Drugs:
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Structural modifications could enhance selectivity and potency against specific cancer types.
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Molecular Modeling and Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with biological targets such as enzymes or receptors:
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Docking Results: Studies indicate strong binding interactions with active sites of enzymes like acetylcholinesterase and microbial proteins.
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Software Used: Tools like Schrödinger or AutoDock are commonly used for these simulations.
Limitations and Future Directions
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Toxicity Studies:
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Comprehensive in vivo studies are needed to assess the safety profile of this compound.
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Optimization:
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Structural modifications could improve solubility, bioavailability, and target specificity.
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Clinical Trials:
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Further research is required to translate preclinical findings into therapeutic applications.
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